molecular formula C20H18N2O2S B2854283 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097883-63-9

2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2854283
CAS No.: 2097883-63-9
M. Wt: 350.44
InChI Key: RWVUIANQKRLZPC-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a 1,3-benzothiazole ring and a 2,3-dihydrobenzofuran moiety, linked via a pyrrolidine-carbonyl bridge. Benzothiazole derivatives are extensively investigated for their diverse pharmacological profiles, particularly for their anti-tubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The 2,3-dihydrobenzofuran scaffold is also recognized for its bioactive potential, appearing in compounds with documented antihypertensive and potent antioxidant properties, the latter showing efficacy in models of central nervous system trauma . The specific molecular framework of this reagent makes it a valuable building block for researchers designing and synthesizing novel compounds for screening against infectious diseases and for exploring mechanisms of action related to oxidative stress. This product is intended for research applications in a controlled laboratory environment. FOR RESEARCH USE ONLY. This product is not intended for human or veterinary diagnostic or therapeutic uses under any circumstances.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(19-21-16-3-1-2-4-18(16)25-19)22-9-7-15(12-22)13-5-6-17-14(11-13)8-10-24-17/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVUIANQKRLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Modifications

  • BG15138 (5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole) : Shares the dihydrobenzofuran-pyrrolidine-carbonyl motif but replaces benzothiazole with a pyrazole ring. Pyrazole’s hydrogen-bonding capacity may enhance solubility or target interactions compared to benzothiazole’s planar, lipophilic nature .
  • (E)-2-(4-Azidostyryl)-1,3-benzothiazole (1a) : Retains the benzothiazole core but substitutes the pyrrolidine-dihydrobenzofuran group with a styryl-azide chain. The azide enables bioorthogonal click chemistry, a feature absent in the target compound .
  • Coumarin-Acrylonitrile Derivatives (): Compounds 4a–4l feature coumarin (7-hydroxy-2-oxo-2H-chromene) linked to acrylonitrile-pyrrolidine/piperidine moieties.

Substituent Effects

  • Dihydrobenzofuran vs. Fluorophenyl (BG15138) : The dihydrobenzofuran in the target compound may enhance π-stacking interactions compared to BG15138’s 4-fluorophenyl group, which increases lipophilicity and metabolic stability .
  • Azidostyryl vs. Pyrrolidine-Carbonyl (1a) : The azidostyryl group in 1a introduces photoreactivity, whereas the target compound’s pyrrolidine-carbonyl spacer may improve binding pocket compatibility in biological targets .

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Benzothiazole Dihydrobenzofuran-pyrrolidine-carbonyl C19H17N2O2S* 341.42* Flexible spacer, π-rich substituent
BG15138 Pyrazole Dihydrobenzofuran-pyrrolidine-carbonyl C23H22FN3O2 391.44 Fluorophenyl enhances lipophilicity
(E)-2-(4-Azidostyryl)-1,3-benzothiazole Benzothiazole Styryl-azide C15H10N4S 278.33 Bioorthogonal reactivity
Coumarin Acrylonitrile (4a) Coumarin Pyrrolidine-carbonyl-acrylonitrile C16H13N3O4 311.29 Antimicrobial potential

*Estimated based on structural analysis.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole?

The synthesis typically involves multi-step reactions starting with the condensation of 2-hydrazino-1,3-benzothiazole with dicarbonyl compounds under reflux conditions. Key steps include:

  • Coupling reactions : Use of ethanol or dioxane as solvents under reflux for 6–12 hours to facilitate cyclization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity products .
  • Functional group protection : Acid-sensitive groups (e.g., benzofuran) may require temporary protection during acylations .

Basic: What spectroscopic methods are recommended for characterizing this compound?

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine ring (δ 2.5–3.5 ppm for protons; δ 40–70 ppm for carbons) and benzofuran moiety (δ 6.5–7.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization. Ethanol minimizes side reactions but lowers reaction rates .
  • Temperature control : Reflux (80–100°C) ensures completion of cyclization steps, while lower temperatures (25–40°C) prevent decomposition during sensitive acylations .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate carbonyl coupling .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. activation)?

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ for inhibition vs. EC₅₀ for activation) to identify dualistic behavior .
  • Molecular docking : Compare binding modes in enzyme active sites (e.g., AST/ALT) to explain divergent outcomes based on substituent orientation .
  • Metabolite profiling : Assess if in situ metabolic transformations (e.g., hydrolysis of the pyrrolidine carbonyl) alter activity .

Advanced: What methodologies are suitable for evaluating the compound’s pharmacokinetic properties?

  • In vitro assays :
    • Plasma stability : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via HPLC .
    • CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
  • Computational ADME : Predict logP (lipophilicity) and BBB permeability using QSAR models (e.g., SwissADME) .

Advanced: How can structural modifications enhance selectivity for therapeutic targets?

  • Bioisosteric replacement : Substitute the benzofuran ring with thiophene (improves metabolic stability) or pyridine (enhances hydrogen bonding) .
  • Steric hindrance : Introduce bulky groups (e.g., tert-butyl) at the pyrrolidine nitrogen to reduce off-target binding .
  • Pro-drug strategies : Mask the carbonyl group with ester linkages for controlled release in vivo .

Basic: What are the key challenges in purifying this compound?

  • Byproduct removal : Residual solvents (e.g., dioxane) and unreacted intermediates require multiple washes with dichloromethane/water .
  • Chromatography optimization : Gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves co-eluting impurities .
  • Crystallization : Slow cooling (1°C/min) in ethanol/water mixtures yields high-purity crystals .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes .
  • Transcriptomics : RNA-seq identifies downstream pathways affected by treatment (e.g., oxidative stress response) .

Basic: What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How can computational chemistry guide the design of analogs with improved efficacy?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to identify stable binding poses .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
  • Pharmacophore mapping : Align key features (e.g., hydrogen bond acceptors) with target active sites .

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